molecular formula C9H5BrF6 B14256144 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene CAS No. 189762-31-0

1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene

Cat. No.: B14256144
CAS No.: 189762-31-0
M. Wt: 307.03 g/mol
InChI Key: PWCAWRALDLCVJD-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a hexafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The hexafluoropropyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzene ring reacts with hexafluoropropyl chloride in the presence of a Lewis acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of phenols or amines.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkylbenzenes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. This makes it particularly useful in applications requiring high-performance materials and intermediates .

Properties

CAS No.

189762-31-0

Molecular Formula

C9H5BrF6

Molecular Weight

307.03 g/mol

IUPAC Name

1-bromo-4-(1,2,2,3,3,3-hexafluoropropyl)benzene

InChI

InChI=1S/C9H5BrF6/c10-6-3-1-5(2-4-6)7(11)8(12,13)9(14,15)16/h1-4,7H

InChI Key

PWCAWRALDLCVJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(F)(F)F)(F)F)F)Br

Origin of Product

United States

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